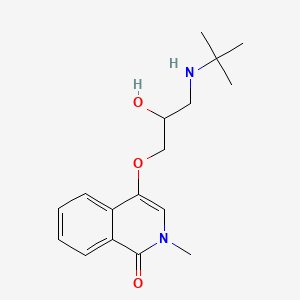
Tilisolol
Vue d'ensemble
Description
Tilisolol (INN, trade name Selecal) is a beta blocker . It is used for the treatment of hypertension and angina pectoris .
Synthesis Analysis
The optical active forms of Tilisolol were synthesized from inexpensive phthalic anhydride in eight steps with 13% (S) and 15% ® overall yield .Molecular Structure Analysis
The molecular formula of Tilisolol is C17H24N2O3 . The average mass is 304.384 Da and the monoisotopic mass is 304.178680 Da .Chemical Reactions Analysis
The long duration of action of Tilisolol is due to the addition of a long, lipophilic side-chain that binds to an exosite on adrenergic receptors . This allows the active portion of the molecule to continuously bind and unbind at β2 receptors in the smooth muscle in the lungs .Physical And Chemical Properties Analysis
Tilisolol has a molecular formula of C17H24N2O3 . The average mass is 304.384 Da and the monoisotopic mass is 304.178680 Da .Applications De Recherche Scientifique
Ophthalmic Applications :
- Tilisolol is extensively studied for its ocular absorption and efficacy in albino rabbits. It shows varied absorption rates on different ocular surfaces, with notable permeability through conjunctiva and sclera, suggesting its potential as an effective ophthalmic drug (Sasaki et al., 1996).
- Its release from ophthalmic inserts shows promise for controlled drug delivery in eye treatments, improving ocular bioavailability and reducing toxicity (Sasaki et al., 1993).
- The development of lipophilic derivatives of Tilisolol as prodrugs enhances its ocular membrane penetration and suggests their utility in anti-glaucoma treatments (Sasaki et al., 1993).
Cardiovascular Pharmacology :
- Tilisolol's effects on membrane currents of isolated guinea pig ventricular myocytes indicate its role as a beta-adrenoceptor antagonist with potential benefits in preventing catecholamine-induced arrhythmia without inhibiting cardiac contraction (Takagi et al., 1997).
- It exhibits vasodilatory effects on coronary circulation in dogs, functioning through an ATP-sensitive K+ channel opening mechanism, differentiating it from other beta-blockers (Liu et al., 1996).
- Tilisolol also shows potential in mitigating ischemic myocardial acidosis, with effects more potent and long-lasting than propranolol, indicating its therapeutic potential in ischemic heart conditions (Hayase et al., 1994; Hayase et al., 1996).
Pharmacokinetics and Drug Delivery Systems :
- The pharmacokinetics of Tilisolol, including its systemic absorption and ocular delivery, are significantly influenced by the use of viscous vehicles like carboxymethylcellulose, suggesting the importance of drug formulation in its efficacy (Sasaki et al., 1999; Sasaki et al., 2000).
Adverse Reactions :
- A case of a photosensitivity reaction to Tilisolol hydrochloride has been reported, suggesting the need for careful monitoring of patients for potential adverse dermatological effects during treatment with this beta-blocker (Miyauchi et al., 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUMMQUXMYOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043846 | |
| Record name | Tilisolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tilisolol | |
CAS RN |
85136-71-6 | |
| Record name | Tilisolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilisolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilisolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILISOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)

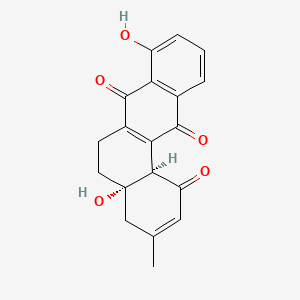

![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)
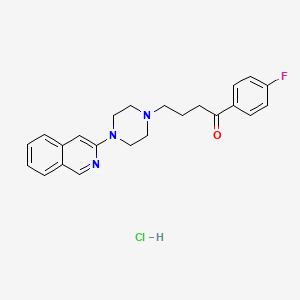
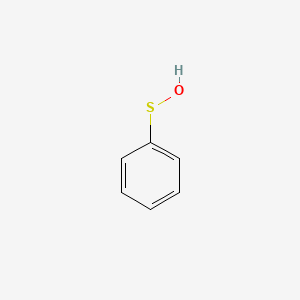

![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)

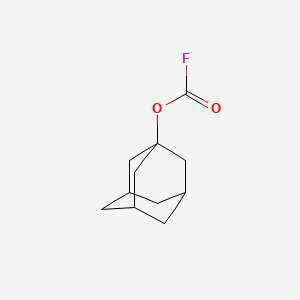
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
